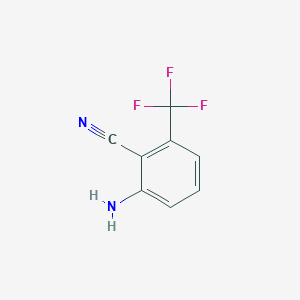

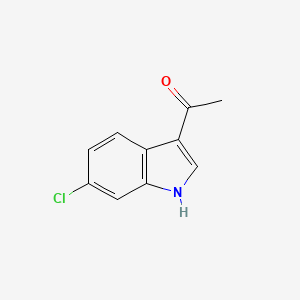

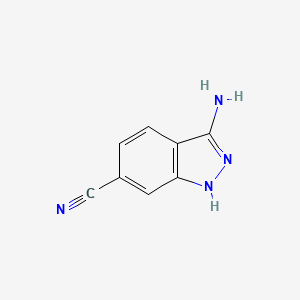

![molecular formula C7H4BrIN2 B1291567 6-Bromo-3-iodoimidazo[1,2-a]pyridine CAS No. 474706-74-6](/img/structure/B1291567.png)

6-Bromo-3-iodoimidazo[1,2-a]pyridine

Vue d'ensemble

Description

6-Bromo-3-iodoimidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a fused imidazole and pyridine ring system. These compounds have been the subject of various studies due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including those with bromo and iodo substituents, has been achieved through different methods. One approach involves the reaction of α-bromoketones with 2-aminopyridines under metal-free conditions, leading to the formation of 3-bromoimidazo[1,2-a]pyridines . Another method includes the condensation of 2-aminopyrimidines with methyl aryl ketones and halogens, which results in the formation of 6-bromo- and 3,6-dibromo-substituted imidazo[1,2-a]pyrimidines . Additionally, a regiocontrolled cyclization promoted by Grignard reagent in the presence of iodine has been developed for the synthesis of 4-iodoimidazo[1,2-a]pyridines .

Molecular Structure Analysis

The molecular structure of related bromo-imidazo[1,2-a]pyridine derivatives has been investigated using single crystal X-ray diffraction data. For instance, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been studied, revealing details about the molecular geometry, intermolecular hydrogen bonding, and π-π interactions within the crystal packing . These structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including halogenation and metal-catalyzed coupling reactions. The reactivity of the iodo position in 4-iodoimidazo[1,2-a]pyridines towards Suzuki–Miyaura, Sonogashira, and cyanation reactions has been successfully evaluated, demonstrating the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure. The presence of halogen substituents like bromo and iodo groups can affect the compound's density, solubility, and stability. The crystal structure analysis provides insights into the density and intermolecular interactions, which are important for the material's properties . The synthesized compounds' characterization often involves NMR spectroscopy, which helps in confirming the structure and purity of the compounds .

Applications De Recherche Scientifique

Intermédiaires de synthèse organique

Le 6-bromo-3-iodoimidazo[1,2-a]pyridine est largement utilisé comme intermédiaire dans les synthèses organiques . Sa structure halogénée en fait un bloc de construction polyvalent pour la construction de molécules plus complexes par le biais de diverses réactions organiques, telles que le couplage de Suzuki, qui est souvent utilisé pour créer des composés biaryliques essentiels dans les produits pharmaceutiques.

Recherche pharmaceutique

Ce composé sert de précurseur dans la synthèse de produits pharmaceutiques . La présence d'atomes de brome et d'iode permet une fonctionnalisation sélective, conduisant au développement de nouveaux médicaments avec des applications thérapeutiques potentielles.

Agents antimicrobiens

La recherche indique que les dérivés de l'imidazo[1,2-a]pyridine présentent des propriétés antimicrobiennes . Ce composé peut être utilisé pour développer de nouveaux agents antimicrobiens qui pourraient être efficaces contre les souches résistantes de bactéries.

Activité anticonvulsivante

Les dérivés du this compound ont été étudiés pour leur activité anticonvulsivante . Cela suggère son utilisation potentielle dans le développement de traitements pour les troubles neurologiques tels que l'épilepsie.

Traitement de la tuberculose

Les analogues de l'imidazo[1,2-a]pyridine se sont avérés prometteurs dans le traitement de la tuberculose . Ils ont été trouvés pour réduire significativement la charge bactérienne dans des modèles de souris infectées, indiquant des applications potentielles dans le développement de médicaments antituberculeux.

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

6-bromo-3-iodoimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADGFPDSVWQCHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621809 | |

| Record name | 6-Bromo-3-iodoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

474706-74-6 | |

| Record name | 6-Bromo-3-iodoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-3-iodoimidazo[1,2-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromomethyl-phenyl)-5-(3-nitro-phenyl)-[1,3,4]thiadiazole](/img/structure/B1291494.png)

![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile](/img/structure/B1291513.png)